molecular formula C19H17N3O2S B2769404 Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-17-8

Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2769404
CAS No.: 338957-17-8
M. Wt: 351.42
InChI Key: FAFPNPFWLYWIDH-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound that features a triazine ring substituted with phenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the reaction of 2-methylphenyl thiol with an appropriate triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The phenyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
  • Ethyl 5-[(2-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
  • Ethyl 5-[(2-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

These compounds share a similar triazine core structure but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the 2-methylphenyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-(2-methylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-24-19(23)16-18(25-15-12-8-7-9-13(15)2)20-17(22-21-16)14-10-5-4-6-11-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFPNPFWLYWIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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